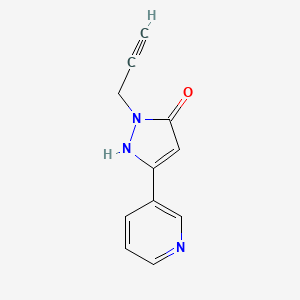

1-(ciclopropilmetil)-3-(piridin-3-il)-1H-pirazolo-5-amina

Descripción general

Descripción

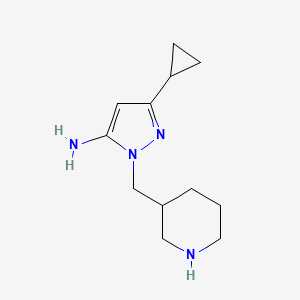

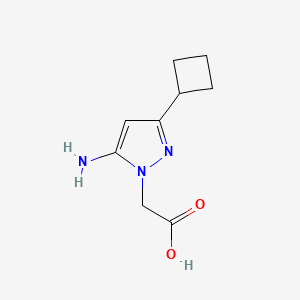

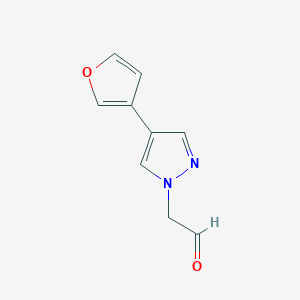

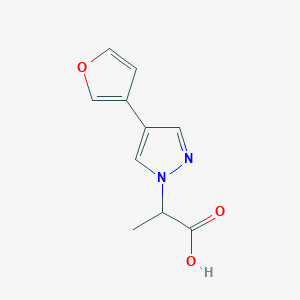

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine, also known as CPMP, is an organic compound belonging to the class of pyrazolamines. CPMP is a novel chemical compound that has been the subject of intense research and development in recent years due to its potential applications in various scientific fields.

Aplicaciones Científicas De Investigación

Química Medicinal: Desarrollo de Fármacos

El compuesto es reconocido como un andamiaje de "prejuicio farmacológico", lo que significa que es una estructura favorecida en el diseño de fármacos debido a su amplia gama de aplicaciones en química medicinal . Su estructura única permite la creación de nuevos farmacóforos, lo que lleva al desarrollo de nuevos agentes terapéuticos.

Ciencia de Materiales: Carácter Estructural

En la ciencia de materiales, el carácter estructural de este compuesto es de particular interés. Puede utilizarse para sintetizar materiales con propiedades específicas, como mayor durabilidad o mayor conductividad eléctrica .

Estrategias de Síntesis: Reacciones Químicas

La síntesis de este compuesto implica diversas estrategias como la condensación, las reacciones multicomponente, el acoplamiento oxidativo, las reacciones en tándem, la amino oxigenación y las reacciones de hidroaminación. Estos métodos son cruciales para la creación de moléculas complejas con alta precisión .

Aplicaciones Ópticas: Luminiscencia

Los derivados de este compuesto han mostrado potencial en aplicaciones ópticas debido a sus propiedades luminiscentes. Pueden utilizarse en el desarrollo de nuevos dispositivos optoelectrónicos, sensores y emisores para microscopía confocal e imagenología .

Propiedades Biológicas: Farmacodinámica

Las propiedades biológicas de este compuesto lo convierten en un candidato para el estudio de la farmacodinámica. Los investigadores pueden explorar cómo el compuesto interactúa con los sistemas biológicos, lo cual es esencial para el descubrimiento y desarrollo de fármacos .

Versatilidad en la Investigación: Aplicaciones Diversas

La versatilidad de este compuesto es evidente en su potencial uso en diferentes aplicaciones tecnológicas. Su estructura química única le permite adaptarse a diversas áreas de investigación, desde productos farmacéuticos hasta la ciencia de materiales .

Mecanismo De Acción

Cyclopropane

This structural motif is widespread in natural products and is usually essential for biological activities . Nature has evolved diverse strategies to access this structural motif, and increasing knowledge of the enzymes forming cyclopropane has been revealed over the last two decades .

Pyridine

Pyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Análisis Bioquímico

Biochemical Properties

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclopropanases, enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the formation of the cyclopropane ring, a structural motif essential for the biological activity of many natural products. Additionally, 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine may interact with pyridine-binding proteins, influencing their function and stability.

Cellular Effects

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involving pyridine derivatives, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit or activate enzymes involved in the biosynthesis of cyclopropane-containing compounds . Additionally, it can bind to pyridine-binding proteins, altering their conformation and stability. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, such as changes in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and gene expression . At high doses, it can cause toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the biosynthesis of cyclopropane-containing compounds by interacting with cyclopropanases . Additionally, it may affect the metabolism of pyridine derivatives, altering metabolic flux and metabolite levels. These interactions can have significant implications for cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, it may bind to pyridine-binding proteins, facilitating its transport to specific cellular compartments. These interactions can affect the compound’s bioavailability and overall efficacy.

Subcellular Localization

1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-12-6-11(10-2-1-5-14-7-10)15-16(12)8-9-3-4-9/h1-2,5-7,9H,3-4,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBIBGNTXKWHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.